Benzonitrile, 4-(diphenylphosphino)-
Overview
Description
Benzonitrile, 4-(diphenylphosphino)- is an organic compound with the molecular formula C19H14NP It is a derivative of benzonitrile, where a diphenylphosphino group is attached to the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzonitrile, 4-(diphenylphosphino)- can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with diphenylphosphine in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction can be represented as follows:
4-BrC6H4CN+Ph2PHPd catalyst4-(Ph2P)C6H4CN
Industrial Production Methods
Industrial production methods for benzonitrile, 4-(diphenylphosphino)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(diphenylphosphino)- undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-(diphenylphosphino)- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(diphenylphosphino)- involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. The diphenylphosphino group provides a site for coordination, while the nitrile group can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the diphenylphosphino group.
4-(Diphenylphosphino)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(Diphenylphosphino)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
Benzonitrile, 4-(diphenylphosphino)- is unique due to the presence of both a nitrile and a diphenylphosphino group, which allows it to participate in a wide range of chemical reactions and form stable complexes with transition metals. This dual functionality makes it a valuable compound in both synthetic and coordination chemistry.
Properties
IUPAC Name |
4-diphenylphosphanylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXATBCLSWPVMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461005 | |
Record name | Benzonitrile, 4-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-16-6 | |
Record name | Benzonitrile, 4-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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